molecular formula C4H11NO3S B13603140 O-(3-methanesulfonylpropyl)hydroxylamine

O-(3-methanesulfonylpropyl)hydroxylamine

Cat. No.: B13603140
M. Wt: 153.20 g/mol
InChI Key: QYBOQIGYQVNACV-UHFFFAOYSA-N
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Description

O-(3-methanesulfonylpropyl)hydroxylamine is a chemical compound that belongs to the class of O-substituted hydroxylamines. These compounds are known for their versatile reactivity and are used in various chemical reactions and industrial applications. The presence of the methanesulfonyl group enhances the compound’s electrophilic properties, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(3-methanesulfonylpropyl)hydroxylamine typically involves the reaction of hydroxylamine with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated by precipitation and filtration . The general reaction scheme is as follows:

NH2OH+CH3SO2ClThis compound+HCl\text{NH}_2\text{OH} + \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{this compound} + \text{HCl} NH2​OH+CH3​SO2​Cl→this compound+HCl

Industrial Production Methods

For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like electrodialysis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

O-(3-methanesulfonylpropyl)hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(3-methanesulfonylpropyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(3-methanesulfonylpropyl)hydroxylamine involves its role as an electrophilic aminating agent. The methanesulfonyl group enhances the electrophilicity of the nitrogen atom, allowing it to react with nucleophiles to form new C-N bonds. This reactivity is exploited in various synthetic transformations, including the formation of amines, amides, and N-heterocycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(3-methanesulfonylpropyl)hydroxylamine is unique due to its specific methanesulfonyl group, which imparts distinct reactivity and stability compared to other O-substituted hydroxylamines. This makes it particularly useful in certain synthetic applications where other reagents may not be as effective .

Biological Activity

O-(3-methanesulfonylpropyl)hydroxylamine is a derivative of hydroxylamine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a sulfonyl group that enhances its solubility and bioavailability, making it a subject of interest in various pharmacological studies.

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. Hydroxylamines are known to participate in redox reactions, potentially acting as reducing agents. This property may contribute to their biological effects, including antioxidant activity and modulation of enzyme functions.

Antioxidant Activity

Research indicates that hydroxylamines can exhibit significant antioxidant properties. The ability of this compound to scavenge free radicals may provide protective effects against oxidative stress-related diseases. Studies have shown that hydroxylamines can reduce lipid peroxidation and protect cellular components from oxidative damage .

Cytotoxic Effects

Conversely, some hydroxylamines have been associated with cytotoxic effects, particularly at higher concentrations. For instance, studies on related compounds have demonstrated that they can induce methemoglobin formation and glutathione depletion in human blood cells, leading to hemolysis and oxidative stress . Further investigations are needed to understand the specific cytotoxic profile of this compound.

Case Studies

  • EGFR Inhibition : A recent study highlighted the potential of hydroxylamine derivatives as selective inhibitors of epidermal growth factor receptor (EGFR). The findings suggested that such compounds could be effective in treating non-small cell lung cancer (NSCLC), particularly in cases resistant to standard therapies . While this compound was not the primary focus, its structural similarities may imply potential in similar applications.
  • Toxicological Assessments : Investigations into the toxicological effects of hydroxylamines have revealed varying degrees of toxicity depending on the specific structure. For example, O-ethyl hydroxylamine demonstrated significant cytotoxicity through radical formation, which raises concerns about the safety profile of related compounds like this compound .

Research Findings Summary

Study Focus Findings
Antioxidant ActivityExhibits potential antioxidant properties; reduces oxidative stress markers in vitro .
CytotoxicityInduces methemoglobin formation and glutathione depletion; requires further investigation .
EGFR Inhibition PotentialStructural analogs show promise as selective EGFR inhibitors; implications for NSCLC treatment .

Properties

Molecular Formula

C4H11NO3S

Molecular Weight

153.20 g/mol

IUPAC Name

O-(3-methylsulfonylpropyl)hydroxylamine

InChI

InChI=1S/C4H11NO3S/c1-9(6,7)4-2-3-8-5/h2-5H2,1H3

InChI Key

QYBOQIGYQVNACV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCCON

Origin of Product

United States

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